2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine
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Overview
Description
2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is a heterocyclic compound that features a pyrrole ring, a phenyl group, an oxadiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring . The pyrrole ring can be introduced through a variety of methods, including the reaction of aniline derivatives with acyl chlorides followed by cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener and more sustainable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole N-oxides.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include pyrrole N-oxides, amines, and substituted phenyl derivatives .
Scientific Research Applications
2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit a wide range of biological activities.
Pyrrole-containing analogs: These include compounds with similar structures but different substituents on the pyrrole ring.
Uniqueness
2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is unique due to the combination of its structural features, which confer specific electronic and steric properties that can enhance its reactivity and biological activity .
Properties
IUPAC Name |
5-pyridin-2-yl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-2-10-18-15(5-1)17-19-16(20-22-17)13-6-8-14(9-7-13)21-11-3-4-12-21/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUFQVYZVFEHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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